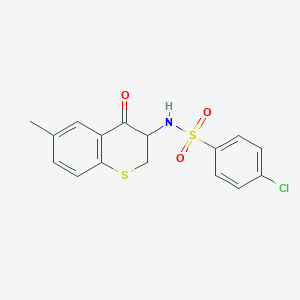

4-chloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

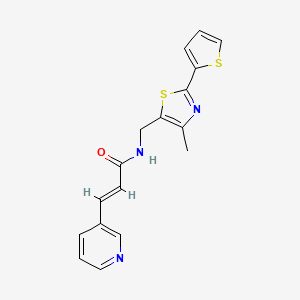

The compound “4-chloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a thiochromene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiochromene ring, a benzenesulfonamide group, and a chlorine atom. The presence of these functional groups would influence the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. Again, without specific data, it’s difficult to provide a detailed analysis of these properties for this compound .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A notable area of application is in the development of novel anticancer agents. For instance, novel derivatives of benzenesulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results in inhibiting the proliferation of various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells, at low micromolar levels (J. Sławiński et al., 2012). Furthermore, mixed-ligand copper(II)-sulfonamide complexes have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities, highlighting their potential in causing cell death primarily through apoptosis (M. González-Álvarez et al., 2013).

Enzyme Inhibition

The synthesized compounds have also been explored for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. Compounds synthesized from 4-chloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide derivatives have shown significant inhibition against these enzymes, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Naghmana Kausar et al., 2019).

Antimicrobial and Anti-HIV Activity

Research has extended into the antimicrobial and anti-HIV properties of sulfonamide derivatives. Certain compounds have been screened for their effectiveness against microbial pathogens and HIV, contributing valuable insights into the design of new therapeutic agents (R. Iqbal et al., 2006).

Other Biological Potentials

Moreover, the utility of these compounds has been demonstrated in bioimaging and chemosensing, specifically in the selective and sensitive detection of ions in aqueous solutions and living cells, which is crucial for biological and environmental monitoring (P. Ravichandiran et al., 2020).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular application of the compound. Without specific information on the intended use or biological activity of this compound, it’s challenging to speculate on its mechanism of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S2/c1-10-2-7-15-13(8-10)16(19)14(9-22-15)18-23(20,21)12-5-3-11(17)4-6-12/h2-8,14,18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKUCOXIUULCGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(C2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2835376.png)

![N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine](/img/structure/B2835380.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)